molecular formula C7H7ClIN B13504971 4-chloro-2-iodo-N-methylaniline

4-chloro-2-iodo-N-methylaniline

Cat. No.: B13504971
M. Wt: 267.49 g/mol
InChI Key: WJLYTJZISDORDB-UHFFFAOYSA-N
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Description

4-chloro-2-iodo-N-methylaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-iodo-N-methylaniline typically involves multi-step reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 2-iodoaniline, a chlorination reaction can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-iodo-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-2-iodo-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-N-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-iodo-N-methylaniline is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the amino and methyl groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

4-chloro-2-iodo-N-methylaniline

InChI

InChI=1S/C7H7ClIN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3

InChI Key

WJLYTJZISDORDB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

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